molecular formula C17H15BrN2O5 B11090492 4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate

4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate

Cat. No.: B11090492
M. Wt: 407.2 g/mol
InChI Key: DVHGZBGRWZKJSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate typically involves the esterification of 4-bromophenol with 2-(morpholin-4-yl)-5-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aniline derivative.

    Reduction Reactions: Reduction of the nitro group results in the formation of an amino derivative.

    Ester Hydrolysis: Hydrolysis yields 4-bromophenol and 2-(morpholin-4-yl)-5-nitrobenzoic acid.

Scientific Research Applications

4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and nitro groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 2-(morpholin-4-yl)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-Bromophenyl 2-(piperidin-4-yl)-5-nitrobenzoate: Contains a piperidine ring instead of a morpholine ring, which can affect its chemical and biological properties.

    4-Bromophenyl 2-(morpholin-4-yl)-5-chlorobenzoate: Substitutes the nitro group with a chlorine atom, potentially altering its reactivity and applications.

Uniqueness

4-Bromophenyl 2-(morpholin-4-yl)-5-nitrobenzoate is unique due to the presence of both bromophenyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C17H15BrN2O5

Molecular Weight

407.2 g/mol

IUPAC Name

(4-bromophenyl) 2-morpholin-4-yl-5-nitrobenzoate

InChI

InChI=1S/C17H15BrN2O5/c18-12-1-4-14(5-2-12)25-17(21)15-11-13(20(22)23)3-6-16(15)19-7-9-24-10-8-19/h1-6,11H,7-10H2

InChI Key

DVHGZBGRWZKJSX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

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